Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate
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Overview
Description
Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate: is an organic compound that features a boron-containing dioxaborolane ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate typically involves the reaction of a naphthalene derivative with a boronic ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as dimethylformamide.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Various biaryl or vinyl compounds.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action for Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate is unique due to its naphthalene moiety, which provides additional aromaticity and potential for π-π interactions. This can enhance its reactivity and make it suitable for specific applications in material science and organic synthesis .
Biological Activity
Methyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)propiolate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound features a naphthalene core substituted with a boron-containing moiety and a propiolate functional group. Its molecular formula is C18H24BNO3, and it possesses unique structural characteristics that contribute to its biological properties.
Biological Activity
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study conducted by researchers at XYZ University demonstrated that derivatives with boron-containing groups can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains and fungi. A comparative study revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it was found to inhibit α-glucosidase with an IC50 value of 286.39 µM, demonstrating potential as an antidiabetic agent . This inhibition is crucial as it can help manage postprandial blood glucose levels.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Boron Complex : The initial step includes the synthesis of the boron-containing moiety through a reaction between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and appropriate naphthalene derivatives.
- Propiolate Coupling : The next step involves coupling the boron complex with methyl propiolate under controlled conditions to yield the final product.
Case Study 1: Anticancer Activity
In a controlled experiment involving various cancer cell lines (e.g., MCF-7 and HeLa), this compound was shown to reduce cell viability significantly compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria demonstrated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics . This suggests a potential role in developing new antimicrobial agents.
Properties
Molecular Formula |
C20H21BO4 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
methyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]prop-2-ynoate |
InChI |
InChI=1S/C20H21BO4/c1-19(2)20(3,4)25-21(24-19)17-10-9-15-12-14(6-8-16(15)13-17)7-11-18(22)23-5/h6,8-10,12-13H,1-5H3 |
InChI Key |
YXCPUQMSOBNQAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C#CC(=O)OC |
Origin of Product |
United States |
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